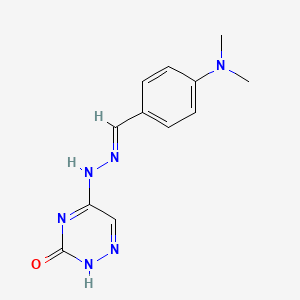
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoromethylketone (FMK) is a chemical compound that has been widely used in scientific research due to its ability to irreversibly inhibit serine proteases. Serine proteases are enzymes that play an important role in several physiological processes, including blood clotting, digestion, and immune response. FMK has been found to be a potent inhibitor of serine proteases and has been used to study their role in various biological processes.
Mecanismo De Acción
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide irreversibly inhibits serine proteases by binding covalently to the active site of the enzyme. This results in the inhibition of the enzyme's activity and prevents it from carrying out its physiological function.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has also been found to inhibit the activation of T cells, which are important in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has several advantages for lab experiments. It is a potent inhibitor of serine proteases and can be used to study their role in various biological processes. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide is also stable and can be stored for long periods without degradation. However, N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has some limitations for lab experiments. It is a toxic compound and should be handled with care. It also has a short half-life and may require frequent administration in some experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-2-methylbenzamide in scientific research. One direction is the study of the role of serine proteases in cancer. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has been found to inhibit the activity of several serine proteases that are involved in cancer progression. Another direction is the study of the role of serine proteases in neurodegenerative diseases. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has been found to inhibit the activity of serine proteases that are involved in the formation of amyloid plaques in Alzheimer's disease. Finally, N-(4-fluoro-2-methylphenyl)-2-methylbenzamide can be used to study the role of serine proteases in the immune response, particularly in autoimmune diseases.
In conclusion, N-(4-fluoro-2-methylphenyl)-2-methylbenzamide, also known as Fluoromethylketone (N-(4-fluoro-2-methylphenyl)-2-methylbenzamide), is a chemical compound that has been widely used in scientific research. It has been found to have several applications in the fields of biochemistry, molecular biology, and pharmacology. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide irreversibly inhibits serine proteases and has been used to study their role in various biological processes. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-2-methylbenzamide in scientific research, including the study of its role in cancer, neurodegenerative diseases, and autoimmune diseases.
Métodos De Síntesis
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide can be synthesized by reacting 4-fluoro-2-methylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-fluoro-2-methylphenyl)-2-methylbenzamide, which is the active compound in N-(4-fluoro-2-methylphenyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has been widely used in scientific research to study the role of serine proteases in various biological processes. It has been used to study the role of serine proteases in blood clotting, inflammation, and cancer. N-(4-fluoro-2-methylphenyl)-2-methylbenzamide has also been used to study the role of serine proteases in the immune response, particularly in the activation of T cells.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNPLMLTAKPQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)

![4-(4-morpholinyl)-3-nitrobenzaldehyde (4-{[4-(4-morpholinyl)-3-nitrobenzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5834114.png)

methanone](/img/structure/B5834132.png)
![2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5834145.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5834147.png)


![2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5834170.png)